![molecular formula C19H11NO4 B14169218 3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 924288-94-8](/img/structure/B14169218.png)
3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound that belongs to the class of benzopyranopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one includes a benzopyran ring fused with a pyridine ring, and a hydroxybenzoyl group attached to the third position of the benzopyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves a multi-step process. One common method includes the following steps:
O-Acylation: The initial step involves the acylation of a suitable precursor, such as a phenol derivative, with an acyl chloride or anhydride.
Fries Rearrangement: The acylated product undergoes Fries rearrangement to form the corresponding ortho-hydroxybenzoyl derivative.
Industrial Production Methods
Industrial production methods for 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Hydroxybenzoyl)pyrroles: These compounds share the hydroxybenzoyl group but differ in the core structure, which is a pyrrole ring instead of a benzopyranopyridine ring.
3-Cyanochromone: This compound has a similar benzopyran structure but with a cyano group instead of a hydroxybenzoyl group.
Uniqueness
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its fused benzopyranopyridine structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
924288-94-8 |
|---|---|
Formule moléculaire |
C19H11NO4 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
3-(2-hydroxybenzoyl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C19H11NO4/c21-15-7-3-1-5-12(15)17(22)11-9-14-18(23)13-6-2-4-8-16(13)24-19(14)20-10-11/h1-10,21H |
Clé InChI |
SJCDTQKQKDTUDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=CC(=C3)C(=O)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


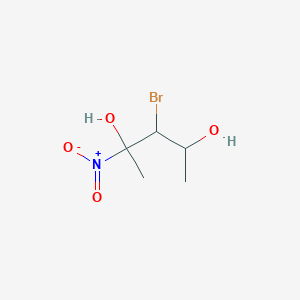
![N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide](/img/structure/B14169140.png)
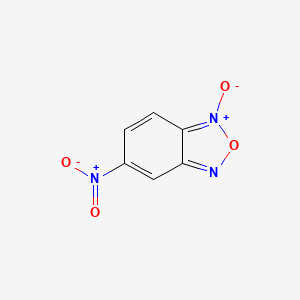
![3,4,8,9,13,14-hexamethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B14169159.png)
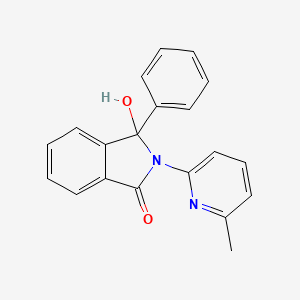

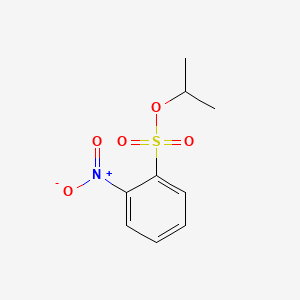

![5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione](/img/structure/B14169189.png)
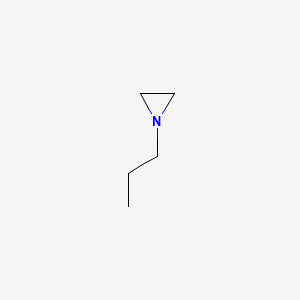
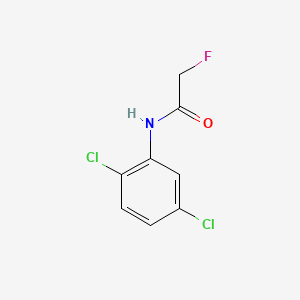
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169206.png)

![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)
